4-[butyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide
Description
4-[butyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide is a sulfonamide-linked 1,3,4-oxadiazole derivative. Its molecular formula is C₁₆H₂₂N₄O₄S, with a molecular weight of 366.44 g/mol. The compound features a central benzamide scaffold substituted with a butyl(methyl)sulfamoyl group at the para position and a 5-methyl-1,3,4-oxadiazol-2-yl moiety as the terminal amide substituent (Fig. 1). This structural architecture is designed to enhance binding affinity to biological targets, particularly enzymes like thioredoxin reductase or histone deacetylases (HDACs), which are implicated in fungal infections and cancer progression .
Properties
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4S/c1-4-5-10-19(3)24(21,22)13-8-6-12(7-9-13)14(20)16-15-18-17-11(2)23-15/h6-9H,4-5,10H2,1-3H3,(H,16,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUXQHKPLJONPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Strategies
The synthesis of 4-[butyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide revolves around three key steps:
- Construction of the 1,3,4-oxadiazole ring system
- Introduction of the sulfamoyl moiety at the benzamide scaffold
- Functionalization with butyl(methyl)amine groups
1,3,4-Oxadiazole Ring Formation
The 5-methyl-1,3,4-oxadiazol-2-yl group is typically synthesized via cyclization of hydrazide intermediates. As demonstrated in analogous systems, 2,4-dichloro-5-sulfamoylbenzhydrazide reacts with orthoesters (e.g., triethyl orthoacetate) in refluxing glacial acetic acid to yield 2,4-dichloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives. This method achieves yields of 65–78% under optimized conditions.
Critical Parameters
Sulfamoyl Group Introduction
The sulfamoyl functionality is introduced via nucleophilic aromatic substitution (SNAr) at the 4-position of the benzamide core. Phase-transfer catalysis (PTC) significantly enhances reaction efficiency:
Optimized SNAr Protocol
- Substrate: 4-chloro-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide
- Nucleophile: Butyl(methyl)amine
- Conditions:
This method improves yields from 14–58% to 72–85% compared to non-catalytic conditions. The phase-transfer agent facilitates anion exchange, enhancing nucleophile accessibility to the electron-deficient aryl chloride.
Stepwise Synthetic Routes
Two-Step Approach from Benzamide Precursors
Step 1: Oxadiazole Formation
2,4-Dichloro-5-sulfamoylbenzhydrazide + Triethyl orthoacetate
→ (AcOH, reflux, 8h)
→ 2,4-Dichloro-5-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide (Yield: 74%)
Step 2: Sulfamoylation
2,4-Dichloro-5-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide
+ Butyl(methyl)amine
→ (K<sub>2</sub>CO<sub>3</sub>, TBAB, CH<sub>3</sub>CN/H<sub>2</sub>O, 24h)
→ 4-[Butyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide (Yield: 81%)
Alternative Route via Acylated Intermediates
Intermediate Synthesis
Carbodiimide-mediated coupling introduces flexibility in substituent positioning:
4-(Butyl(methyl)sulfamoyl)benzoic acid
+ 5-Methyl-1,3,4-oxadiazol-2-amine
→ (EDC·HCl, DMAP, DCM, 0°C→RT)
→ Target compound (Yield: 68%)
Advantages:
- Permits late-stage diversification of both sulfamoyl and oxadiazole components
- Avoids harsh SNAr conditions for acid-sensitive substrates
Reaction Optimization Data
Table 1: Comparative Yields Under Varied Sulfamoylation Conditions
| Entry | Catalyst | Solvent System | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | None | DMF | 25 | 14 |
| 2 | K2CO3 | DMF/H2O (10:1) | 25 | 58 |
| 3 | TBAB | CH3CN/H2O (300:1) | 25 | 85 |
| 4 | TBAB | Toluene/H2O (50:1) | 25 | 72 |
| 5 | TBAB | CH3CN/H2O (300:1) | 40 | 79 |
Key findings:
Chemical Reactions Analysis
Types of Reactions
4-[butyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
4-[butyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[butyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity. The oxadiazole ring may also contribute to the compound’s biological activity by interacting with cellular receptors or enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 1,3,4-oxadiazole derivatives with sulfonamide linkages. Below is a detailed comparison with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazole Derivatives
Key Findings :
LMM5 and LMM11 demonstrated direct antifungal activity against Candida albicans with MIC₅₀ values of 50 μg/mL and 100 μg/mL, respectively, via thioredoxin reductase inhibition. The target compound’s 5-methyl oxadiazole substituent may reduce steric hindrance, improving target binding .
Enzyme Inhibition Mechanisms: Compounds like N-(2-Aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)-methyl) benzamide (Fig. 18, ) inhibit HDACs, a mechanism distinct from the target compound’s putative thioredoxin reductase inhibition. The naphthalene substituent in HDAC inhibitors enhances π-π stacking in enzyme active sites, whereas the target compound’s simpler 5-methyl group may prioritize metabolic stability .
Structural Optimization Trends :
- Derivatives such as N-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(methyl)benzamide () prioritize bulky substituents (e.g., cyclohexyl) for Ca²⁺/calmodulin inhibition. In contrast, the target compound’s butyl(methyl)sulfamoyl group balances hydrophobicity and solubility, a critical factor for oral bioavailability .
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to LMM5/LMM11 (purchased from Life Chemicals ), involving sulfamoyl chloride coupling and oxadiazole ring cyclization. Yields for such derivatives typically range from 18% to 60% depending on substituent complexity .
Biological Activity
4-[butyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly as a selective inhibitor in various biochemical pathways. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into distinct functional groups:
- Sulfonamide moiety : Imparts antibacterial properties.
- Oxadiazole ring : Known for its diverse biological activities including antimicrobial and anticancer effects.
The molecular formula is represented as follows:
The biological activity of 4-[butyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide primarily involves:
- Inhibition of Carbonic Anhydrase : This enzyme plays a crucial role in regulating pH and fluid balance in biological systems. The compound acts as a selective type II carbonic anhydrase inhibitor, which has therapeutic implications in treating conditions like glaucoma .
- Antimicrobial Activity : The sulfonamide group contributes to its potential as an antibacterial agent by interfering with bacterial folic acid synthesis .
Biological Activity Data
Recent studies have provided insights into the pharmacokinetics and metabolites of this compound. Below is a summary table of key findings:
| Study | Methodology | Findings |
|---|---|---|
| Simakova et al. (2023) | Administered to Wistar rats and Chinchilla rabbits | Identified metabolites such as N-hydroxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)-benzenesulfonamide through HPLC-MS/MS analysis. |
| Pharmacokinetic Study | Blood and urine sampling post-administration | Metabolites showed significant systemic exposure; identified metabolites were linked to the parent compound's activity. |
Case Studies
- Glaucoma Treatment : A study demonstrated the efficacy of the compound in lowering intraocular pressure in animal models. The selective inhibition of carbonic anhydrase resulted in reduced aqueous humor production, showcasing its therapeutic potential in ocular conditions .
- Antimicrobial Efficacy : In vitro studies revealed that the compound exhibits significant antibacterial activity against various strains of bacteria, suggesting its potential use as an antibiotic agent .
Q & A
Q. Q1. What synthetic methodologies are recommended for preparing 4-[butyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide, and how can reaction yields be optimized?
Answer: The synthesis typically involves multi-step reactions:
Oxadiazole ring formation : Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or H₂SO₄).
Benzamide coupling : Reacting the oxadiazole intermediate with benzoyl chloride using a base like triethylamine.
Sulfamoyl group introduction : Utilizing coupling reagents such as EDCI to form the sulfonamide bond .
Optimization strategies :
- Use continuous flow reactors for precise temperature control.
- Employ automated reagent addition systems to improve reproducibility.
- Purify intermediates via column chromatography or recrystallization to enhance final product purity (>95% by HPLC) .
Q. Q2. What analytical techniques are critical for characterizing this compound’s purity and structure?
Answer:
- NMR spectroscopy : Confirm functional groups (e.g., sulfamoyl proton signals at δ 3.0–3.5 ppm in H NMR) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (e.g., retention times of 12–13 minutes with 95–100% purity) .
- Mass spectrometry (ESI-MS or APCI-MS) : Validate molecular weight (e.g., m/z 450.48 for C₁₈H₁₈N₄O₆S₂) .
Advanced Research Questions
Q. Q3. How does the structural modification of the sulfamoyl or oxadiazole groups influence anticancer activity?
Answer:
- Sulfamoyl group : Enhances solubility and target binding via hydrogen bonding with kinase active sites (e.g., RET kinase inhibition) .
- Oxadiazole ring : Modulates electron-withdrawing effects, affecting cellular uptake. Derivatives with methyl substituents show improved IC₅₀ values (e.g., 5 µM against lung cancer cells) .
Methodological approach : - Synthesize analogs with varied substituents (e.g., ethyl, methoxy).
- Evaluate cytotoxicity using MTT assays and compare SAR trends .
Q. Q4. What in vitro and in vivo models are suitable for assessing antifungal mechanisms of this compound?
Answer:
- In vitro :
- Broth microdilution assays against Candida albicans (MIC values <10 µg/mL) .
- Thioredoxin reductase inhibition assays to confirm target engagement .
- In vivo :
- Use Caenorhabditis elegans-Staphylococcus aureus infection models to study survival rates .
- Monitor fungal burden in murine models with invasive candidiasis .
Q. Q5. How can computational methods guide the design of derivatives with enhanced enzyme inhibitory activity?
Answer:
- Docking studies : Use AutoDock Vina to predict binding affinities to targets like HDAC-8 or hCA II (PDB ID: 5NY3). For example, oxadiazole derivatives show hydrogen bonding with Thr199 and Zn²⁺ in HDAC active sites .
- QSAR modeling : Correlate substituent electronegativity with IC₅₀ values to prioritize synthetic targets .
Q. Q6. How should researchers resolve contradictions in cytotoxicity data across different studies?
Answer:
- Standardize assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and culture conditions.
- Validate mechanisms : Perform Western blotting for apoptosis markers (e.g., Bcl-2, Bax) to confirm cell death pathways .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or dose-dependent trends .
Critical Considerations for Experimental Design
- Contradictory data : Always replicate studies in ≥3 independent experiments.
- Advanced models : Prioritize 3D cell cultures or patient-derived xenografts for translational relevance .
- Ethical compliance : Adhere to institutional guidelines for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
